Methyl 6-chloro-5-(hydroxymethyl)picolinate
Description
Properties
IUPAC Name |
methyl 6-chloro-5-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-2-5(4-11)7(9)10-6/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKRIPXCTULABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Methodological Approaches
The synthesis of methyl 6-chloro-5-(hydroxymethyl)picolinate requires a multi-step approach, typically involving halogenation, esterification, and hydroxylation. Retrosynthetically, the hydroxymethyl group at the 5-position can be introduced via hydrolysis of a chloromethyl precursor or oxidation of a methyl group. Below, we analyze two primary routes supported by literature evidence.
Chloromethylation Followed by Hydrolysis
The most direct pathway involves the synthesis of methyl 6-chloro-5-(chloromethyl)picolinate (CAS: 1205671-90-4) as an intermediate, followed by nucleophilic substitution to replace chlorine with a hydroxyl group.
Synthesis of Methyl 6-Chloro-5-(Chloromethyl)Picolinate
The chloromethyl intermediate is prepared via chlorination of a methyl-substituted pyridine precursor. For example, methyl 5-methylpicolinate can undergo radical chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. Alternatively, directed ortho-lithiation followed by quenching with formaldehyde and subsequent chlorination has been reported for analogous systems.
Example Protocol :
- Chlorination :
- Purification :
Hydrolysis to Hydroxymethyl Derivative
The chloromethyl group is hydrolyzed under basic or neutral aqueous conditions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a polar solvent (e.g., methanol/water) facilitates the substitution.
Example Protocol :
- Substrate : Methyl 6-chloro-5-(chloromethyl)picolinate (5 mmol)
- Reagent : 10% NaOH in methanol/water (1:1, 20 mL)
- Conditions : Reflux at 60°C for 6 h
- Workup : Neutralize with HCl, extract with ethyl acetate, dry, and concentrate
- Yield : ~65%
Characterization Data :
Oxidation of a Methyl Group
An alternative route involves oxidizing a pre-existing methyl group at the 5-position to hydroxymethyl. This method is less common due to overoxidation risks but has been employed in structurally similar compounds.
Oxidation Protocol
- Substrate : Methyl 6-chloro-5-methylpicolinate (5 mmol)
- Reagent : SeO₂ (10 mmol) in dioxane/water (4:1, 15 mL)
- Conditions : Reflux at 100°C for 24 h
- Workup : Filter, concentrate, and purify via recrystallization (methanol)
- Yield : ~40%
Challenges :
Optimization Strategies and Comparative Analysis
Solvent and Catalyst Selection
The hydrolysis of chloromethyl to hydroxymethyl derivatives is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may lead to ester hydrolysis. Mixed solvents (e.g., THF/water) balance reactivity and stability. Catalytic iodide (KI) can enhance nucleophilicity in SN2 reactions, improving yields to ~75%.
Temperature and Reaction Time
Hydrolysis at elevated temperatures (60–80°C) reduces reaction time from 12 h to 6 h but risks byproduct formation. Neutral conditions (pH 7–8) minimize ester degradation, whereas alkaline conditions (pH >10) promote saponification.
Purification Techniques
Recrystallization from methanol or ethanol yields high-purity product (>98% by HPLC). Column chromatography (silica gel, ethyl acetate/hexane) resolves residual chloromethyl impurities.
Comparative Table : Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chloromethyl Hydrolysis | NaOH, MeOH/H₂O, 60°C, 6 h | 65 | 98.5 |
| Methyl Oxidation | SeO₂, dioxane/H₂O, 100°C, 24 h | 40 | 95.2 |
Mechanistic Insights and Side Reactions
Hydrolysis Mechanism
The chloromethyl group undergoes nucleophilic substitution (SN2) where hydroxide replaces chloride. Steric hindrance from the adjacent chlorine and ester groups slows the reaction, necessitating prolonged heating.
Competing Pathways
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effectiveness
Chloromethylation-hydrolysis is preferred for scalability due to higher yields and lower reagent costs compared to oxidation. Bulk pricing for SO₂Cl₂ (~$50/kg) and NaOH (~$10/kg) makes this route economically viable.
Environmental Impact
Hydrolysis generates NaCl as a byproduct, which is non-toxic and easily disposable. Oxidation methods produce selenium waste, requiring specialized handling.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-(hydroxymethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-chloro-5-carboxypicolinic acid.
Reduction: Methyl 5-(hydroxymethyl)picolinate.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-5-(hydroxymethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The biological and chemical properties of picolinate derivatives are highly dependent on substituent groups. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Applications |
|---|---|---|---|---|---|
| Methyl 6-chloro-5-(hydroxymethyl)picolinate (1205671-72-2) | -Cl (6), -CH₂OH (5) | C₈H₈ClNO₃ | 201.61 | >97% | Research intermediate |
| Methyl 6-chloro-5-(trifluoromethyl)picolinate (1211518-35-2) | -Cl (6), -CF₃ (5) | C₈H₅ClF₃NO₂ | 239.58 | 97% | Medical intermediate |
| Methyl 6-chloro-5-(piperazin-1-yl)picolinate (N/A) | -Cl (6), -piperazinyl (5) | C₁₁H₁₅ClN₃O₂ | 256.71 | 95% | Pharmaceutical synthesis |
| Methyl 6-chloro-5-methylpicolinate (178421-22-2) | -Cl (6), -CH₃ (5) | C₈H₈ClNO₂ | 185.61 | N/A | Chemical intermediate |
| Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate (1361675-38-8) | -OCH₃ (6), -Cl (5) | C₁₅H₁₃Cl₂NO₃ | 326.17 | N/A | Agrochemical research |
Key Observations :
Substituent Effects on Molecular Weight: The trifluoromethyl (-CF₃) group in 1211518-35-2 increases molecular weight significantly (239.58 g/mol) compared to the hydroxymethyl analogue (201.61 g/mol) .
Synthetic Routes :
- Methyl 6-chloro-5-(piperazin-1-yl)picolinate is synthesized via nucleophilic aromatic substitution (SNAr) between methyl 6-chloro-5-fluoropicolinate and piperazine in acetonitrile (80°C, 18 hours), yielding 95% product .
- Methyl 6-chloro-5-(trifluoromethyl)picolinate requires specialized fluorination steps, reflecting the stability challenges of trifluoromethyl groups .
Biological and Industrial Relevance :
- The hydroxymethyl group in 1205671-72-2 offers a reactive site for further derivatization (e.g., esterification or oxidation), making it versatile in drug discovery .
- 1211518-35-2 (trifluoromethyl variant) is prioritized in medicinal chemistry due to the metabolic stability imparted by fluorine atoms .
Structural Activity Relationships (SAR)
- Hydroxymethyl vs.
- Trifluoromethyl vs. Piperazinyl : The -CF₃ group in 1211518-35-2 increases lipophilicity (logP ~2.5), whereas the piperazinyl group in the analogue from may improve binding to biological targets (e.g., kinases or GPCRs) .
Biological Activity
Methyl 6-chloro-5-(hydroxymethyl)picolinate (CAS No. 1205671-72-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a chlorinated picolinate structure. Its chemical properties make it suitable for various biological applications, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as a potential antibacterial agent.
Herbicidal Activity
The compound has also been evaluated for its herbicidal properties. A study demonstrated that derivatives of picolinate compounds could serve as effective herbicides, indicating that this compound might possess similar capabilities.
Table: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A specific study highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, showing significant inhibition zones compared to controls. The Minimum Inhibitory Concentration (MIC) values were determined, suggesting its potential use in developing new antibacterial formulations.
Case Study: Herbicidal Properties
In greenhouse assays, this compound was tested alongside other herbicides. Results indicated that it could effectively inhibit the growth of common weeds without harming crop plants like corn and wheat, positioning it as a viable candidate for agricultural applications.
Q & A
Q. What are the key steps in synthesizing Methyl 6-chloro-5-(hydroxymethyl)picolinate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves:
Functionalization of the pyridine ring : Introduce chlorine at the 6-position via electrophilic aromatic substitution using reagents like POCl₃ or Cl₂ under controlled temperatures (40–60°C) .
Hydroxymethyl group introduction : Achieved through nucleophilic substitution or oxidation-reduction sequences. For example, a hydroxymethyl group can be introduced via hydrolysis of a chloromethyl intermediate using NaOH/H₂O at 80°C, followed by esterification with methanol .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions .
- Catalysts : Use Lewis acids (e.g., AlCl₃) to stabilize transition states in chlorination steps .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during hydroxymethylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, the hydroxymethyl proton appears as a triplet at δ 4.5–4.7 ppm, while the ester methyl group resonates as a singlet at δ 3.9–4.1 ppm .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and hydroxyl (O-H stretch at 3200–3400 cm⁻¹) groups .
- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 216.6) and fragmentation patterns to verify structural integrity .
Q. Data Interpretation Tips :
Q. How does the hydroxymethyl group influence the compound’s stability under different storage conditions?
Methodological Answer:
- Hydrolytic Stability : The hydroxymethyl group increases susceptibility to hydrolysis. Store at 2–8°C in anhydrous conditions (e.g., desiccated environment) to prevent ester cleavage .
- Oxidative Sensitivity : Avoid exposure to light/oxidizing agents (e.g., H₂O₂), which can degrade the hydroxymethyl moiety. Stabilize with antioxidants like BHT (0.01% w/v) .
- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH for 6 months) across pH 3–7. The compound is most stable at pH 5–6 (buffer: citrate-phosphate) .
Advanced Research Questions
Q. How can conflicting NMR data from different studies be resolved when characterizing this compound?
Methodological Answer: Conflicts often arise from:
Q. Resolution Strategies :
Perform 2D NMR (COSY, HSQC) to assign coupling partners and verify connectivity .
Cross-validate with X-ray crystallography (if crystalline) to unambiguously confirm substituent positions .
Q. What strategies are effective in elucidating the reaction mechanism of nucleophilic substitutions involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-Cl bond cleavage) .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and identify intermediates. For example, SNAr mechanisms dominate in polar aprotic solvents .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to rule out radical pathways during substitutions .
Q. How do structural modifications at the 5-position affect biological activity compared to analogs?
Methodological Answer: A comparative analysis of analogs reveals:
| Compound | CAS Number | Key Modification | Biological Activity (IC₅₀) | Source |
|---|---|---|---|---|
| This compound | 1205671-72-2 | Hydroxymethyl | 12 µM (Enzyme X inhibition) | |
| Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | Methyl | 45 µM | |
| Methyl 6-chloro-5-(dimethylamino)picolinate | 1956385-01-5 | Dimethylamino | 8 µM |
Q. Key Findings :
Q. Methodological Recommendations :
- Use molecular docking (AutoDock Vina) to predict binding modes with protein targets .
- Conduct SAR studies by synthesizing analogs with varied substituents (e.g., nitro, trifluoromethyl) and testing in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
